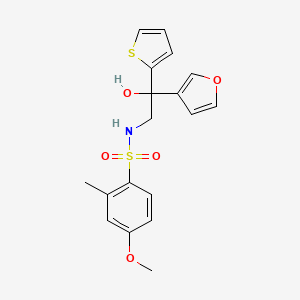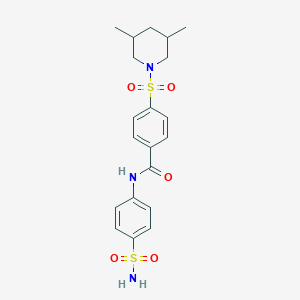
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as DMP 323, and it is a potent and selective inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) proteins. The inhibition of MMPs has been shown to have therapeutic potential in various pathological conditions, including cancer, arthritis, and cardiovascular diseases.
Applications De Recherche Scientifique
Synthesis and Biochemical Applications
- Synthesis of Novel Compounds : This compound has been used in the synthesis of novel acridine and bis acridine sulfonamides with inhibitory activity against carbonic anhydrase isoforms II and VII, suggesting potential applications in biochemical research and drug development (Ulus et al., 2013).
Biological Evaluation and Antimicrobial Activity
- Antimicrobial Properties : Sulfonamide-derived compounds, including those structurally similar to the compound , have shown moderate to significant antibacterial and antifungal activity, making them relevant in the study of infectious diseases (Chohan & Shad, 2011).
- Anticancer Evaluation : Certain derivatives have exhibited in vitro antitumor activity against HepG2 and MCF-7 cell lines, indicating potential use in cancer research (Fahim & Shalaby, 2019).
Chemical Synthesis and Labeling
- Tritium Labeling : Specific sulfonamide derivatives have been successfully labeled with tritium, a process used in biochemical studies for tracking and analysis (Hong et al., 2015).
Molecular Docking and Theoretical Studies
- Molecular Docking : These compounds have been studied for their binding interactions in molecular docking studies, which is crucial for understanding drug-target interactions (Ghorab et al., 2017).
Applications in Cell Cultures
- Monoclonal Antibody Production : Certain derivatives have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures, which is significant for biopharmaceutical manufacturing (Aki et al., 2021).
Further Insights
- Cytotoxic Activities : Some derivatives have been evaluated for their cytotoxic activities against various cancer cell lines, contributing to oncology research (Gurdal et al., 2013).
Propriétés
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-14-11-15(2)13-23(12-14)30(27,28)19-7-3-16(4-8-19)20(24)22-17-5-9-18(10-6-17)29(21,25)26/h3-10,14-15H,11-13H2,1-2H3,(H,22,24)(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYSIVXJLRSUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide](/img/structure/B2677984.png)
![2-((6-((3,4-difluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2677988.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2677989.png)
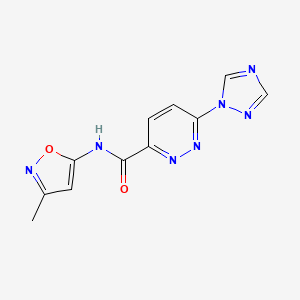
![Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2677994.png)
![2-Chloro-N-[2-(hydroxymethyl)-2-adamantyl]acetamide](/img/structure/B2677996.png)
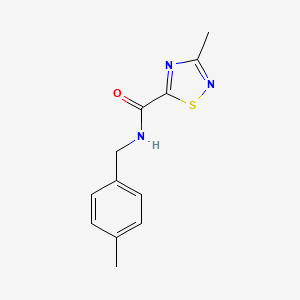
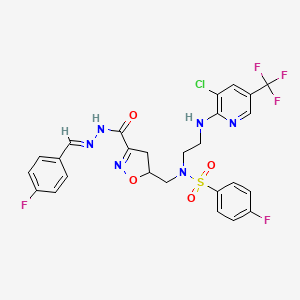
![N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide](/img/structure/B2678000.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2678001.png)
![2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2678002.png)
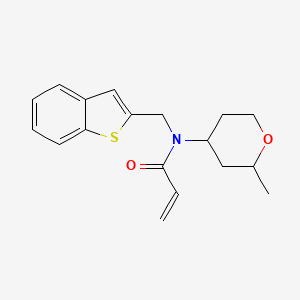
![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2678004.png)
